molecular formula C15H15N3O3 B2822315 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide CAS No. 1903653-85-9

2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide

Cat. No.: B2822315
CAS No.: 1903653-85-9
M. Wt: 285.303
InChI Key: YQDOFXMTPODEMC-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a tetrahydrofuran ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Tetrahydrofuran: The acid chloride is then reacted with 3-hydroxytetrahydrofuran in the presence of a base such as triethylamine to form the ester intermediate.

    Amidation: The ester intermediate is then subjected to amidation with isonicotinamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
  • N-(pyridin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
  • N-(pyridin-3-yl)-2-((tetrahydrofuran-2-yl)oxy)isonicotinamide

Uniqueness

2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(18-12-2-1-5-16-9-12)11-3-6-17-14(8-11)21-13-4-7-20-10-13/h1-3,5-6,8-9,13H,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDOFXMTPODEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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